molecular formula C20H20ClFN2O2S B12527154 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- CAS No. 651334-86-0

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-

Cat. No.: B12527154
CAS No.: 651334-86-0
M. Wt: 406.9 g/mol
InChI Key: GCWZZYVXQJHQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core indole scaffold is modified at the 3-position by a 2-chlorophenylsulfonyl group, at the 6-position by a fluorine atom, and at the 1-position by a 4-piperidinylmethyl substituent. The sulfonamide and fluorinated groups are common pharmacophores in drug design, often contributing to enhanced binding affinity, metabolic stability, and selectivity for biological targets such as G protein-coupled receptors (GPCRs) or ion channels . The piperidinylmethyl moiety may further influence pharmacokinetic properties, including solubility and blood-brain barrier penetration.

Properties

CAS No.

651334-86-0

Molecular Formula

C20H20ClFN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-chlorophenyl)sulfonyl-6-fluoro-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H20ClFN2O2S/c21-17-3-1-2-4-19(17)27(25,26)20-13-24(12-14-7-9-23-10-8-14)18-11-15(22)5-6-16(18)20/h1-6,11,13-14,23H,7-10,12H2

InChI Key

GCWZZYVXQJHQPU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-" and related indole derivatives:

Compound Name Substituents Biological Target Key Findings
Target Compound 3-(2-chlorophenylsulfonyl), 6-F, 1-(4-piperidinylmethyl) Unknown (hypothesized CaSR) Structural similarity to CaSR modulators; fluorination may enhance metabolic stability.
Calhex-231 1-(1-naphthyl)ethylaminomethyl at 2-position Calcium-sensing receptor Potent negative allosteric modulator of CaSR; used in osteoporosis research.
Calindol 1-(1-naphthyl)ethylaminomethyl at 2-position (R-enantiomer) Calcium-sensing receptor Positive allosteric modulator; demonstrates enantiomer-specific activity.
NPS R568 3-(2-chlorophenyl)propylamine hydrochloride Calcium-sensing receptor Early-stage CaSR agonist; limited clinical use due to pharmacokinetic challenges.
1-Benzothiazol-2-yl-1-(2,4-dimethyl-phenyl)-ethanol Benzothiazole and dimethylphenyl ethanol substituents Not specified Example of indole-like heterocycles with varied bioactivity profiles.

Key Observations:

Sulfonamide vs. Aminomethyl Substituents: The target compound’s 3-(2-chlorophenylsulfonyl) group differentiates it from Calhex-231 and calindol, which feature aminomethyl substituents. Sulfonamides typically enhance binding to hydrophobic pockets in receptors, while aminomethyl groups may facilitate hydrogen bonding .

Fluorination: The 6-fluoro substituent in the target compound is absent in other analogs. Fluorine atoms are known to improve metabolic stability and bioavailability compared to non-fluorinated analogs.

Piperidinylmethyl vs.

Research Findings and Limitations

  • Structural Insights : The compound’s sulfonamide group aligns with trends in GPCR-targeted drugs, but its specific receptor affinity remains uncharacterized in the available literature.
  • Synthetic Challenges: Introducing a sulfonyl group at the 3-position of indole requires precise reaction conditions to avoid side reactions, as noted in SHELX-refined crystallographic studies of similar sulfonamides .
  • Hypothetical Applications : Based on analogs like NPS 2143 (a CaSR antagonist), the target compound may show promise in disorders of calcium homeostasis, but experimental validation is needed.

Biological Activity

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-, with the CAS number 651334-86-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research.

  • Molecular Formula : C20H20ClFN2O2S
  • Molecular Weight : 404.90 g/mol
  • Structure : The compound features an indole core with a sulfonyl group and a piperidine moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1H-Indole derivatives exhibit potent anticancer activity. For instance, research has shown that indole-based compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. These effects are often attributed to their ability to modulate signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.6Apoptosis induction
Compound BMCF-73.2Cell cycle arrest
1H-IndoleA549TBDTBD

Neuroprotective Effects

Several studies highlight the neuroprotective potential of indole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotective Activity
In a study published in Frontiers in Pharmacology, researchers demonstrated that a related indole compound significantly reduced reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. This suggests that the compound may help mitigate neuronal damage associated with conditions like Alzheimer's disease.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Table 2: Antimicrobial Activity of Indole Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

The biological activity of 1H-Indole, particularly its anticancer and neuroprotective effects, is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Many indole derivatives act as kinase inhibitors, disrupting signaling pathways that promote cancer cell survival.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, contributing to its neuroprotective effects.
  • Antioxidant Properties : The presence of fluorine and sulfonyl groups enhances the compound's ability to scavenge free radicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.